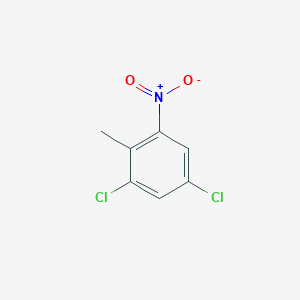

1,5-Dichloro-2-methyl-3-nitrobenzene

Description

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic hydrocarbons are compounds that feature one or more halogen atoms bonded to a benzene (B151609) ring. iloencyclopaedia.org This class of chemicals, which includes 1,5-Dichloro-2-methyl-3-nitrobenzene, has been extensively used as solvents, chemical intermediates, insecticides, and disinfectants. iloencyclopaedia.org The introduction of halogen atoms to the aromatic ring significantly alters the molecule's electronic properties and reactivity. In the case of dichlorobenzenes and their derivatives, the position of the chlorine atoms influences the compound's physical properties and chemical behavior. iloencyclopaedia.org The combination of halogen and nitro substituents on a benzene ring, as seen in chloronitrobenzenes, creates a molecule with distinct reactivity, particularly concerning nucleophilic aromatic substitution, where a nucleophile can displace one of the substituents. wikipedia.org

Importance of the this compound Scaffold in Contemporary Organic Synthesis Research

The specific arrangement of substituents in this compound makes it a valuable building block in organic synthesis. It is primarily utilized as an intermediate in the creation of more complex molecules, such as those found in pharmaceuticals and agrochemicals. The compound's structure allows for a variety of functional group transformations. For instance, the nitro group can be reduced to form an aniline (B41778) derivative, a common step in the synthesis of dyes and pharmaceuticals. wikipedia.org Furthermore, the chlorine atoms can be displaced by nucleophiles, a reaction activated by the adjacent electron-withdrawing nitro group. wikipedia.org This reactivity is exemplified by the well-studied isomer, 1,4-dichloro-2-nitrobenzene, which serves as a precursor to numerous commercial products, including 4-chloro-2-nitroaniline (B28928) and 4-chloro-2-nitrophenol. wikipedia.org The synthetic utility of the this compound scaffold lies in its capacity for selective, stepwise reactions to build intricate molecular architectures.

The synthesis of this scaffold typically involves the nitration of a corresponding dichlorotoluene. For example, related compounds like 2,4-dichloro-5-nitrotoluene can be synthesized by reacting 2,4-dichlorotoluene (B165549) with nitric acid in a dichloroethane solvent, achieving high yields. chemicalbook.com

Overview of Advanced Academic Investigations on Structurally Related Nitroaromatic Compounds

The broader family of nitroaromatic compounds is the subject of extensive academic research due to their widespread industrial use and environmental presence. nih.gov A significant area of investigation is their environmental impact and biodegradation. nih.gov Researchers have isolated bacteria capable of using industrial nitroaromatics, such as nitrotoluenes and chloronitrobenzenes, as sources of carbon and nitrogen for growth. nih.gov These studies aim to understand the metabolic pathways involved and to develop strategies for environmental remediation. nih.govnih.gov

Another focus of advanced research is the interaction of nitroaromatic compounds with DNA, which can lead to mutagenic effects. nih.gov The position of the nitro group and the presence of other functional groups on the aromatic ring can influence the compound's mutagenicity. nih.gov Furthermore, the unique electronic properties of nitroaromatics make them interesting candidates for materials science. For example, diketopyrrolopyrroles functionalized with amine groups have been studied for their ability to detect nitroaromatic vapors through fluorescence quenching, a principle that could be applied in sensors for explosives. acs.org Fundamental studies also continue to explore the substituent effects of the nitro group on the electronic structure and aromaticity of the benzene ring, using both experimental and computational quantum chemistry methods. researchgate.netresearchgate.net

Physicochemical and Spectroscopic Data

The following tables summarize key data for a closely related isomer, 1,5-Dichloro-3-methyl-2-nitrobenzene, as comprehensive data for this compound is not widely available in the reviewed literature. This data provides a valuable reference point for understanding the general properties of this class of compounds.

Physicochemical Properties of 1,5-Dichloro-3-methyl-2-nitrobenzene

| Property | Value | Source |

|---|---|---|

| CAS Number | 118665-00-2 | nih.gov |

| Molecular Formula | C₇H₅Cl₂NO₂ | nih.gov |

| Molecular Weight | 206.03 g/mol | nih.govbldpharm.com |

| IUPAC Name | 1,5-dichloro-3-methyl-2-nitrobenzene | nih.gov |

| Canonical SMILES | CC1=CC(=CC(=C1N+[O-])Cl)Cl | nih.gov |

| InChI Key | SGSOOBQNRQUSIL-UHFFFAOYSA-N | nih.gov |

Predicted Spectroscopic Data for Nitroaromatic Compounds

| Spectroscopy Type | Predicted Features | Source |

|---|---|---|

| ¹H NMR | Methyl protons (CH₃) resonate near δ 2.3–2.5 ppm. Aromatic protons appear upfield (e.g., δ 7.1–7.5 ppm). | |

| ¹³C NMR | Nitro-substituted carbons show signals near δ 145–150 ppm. Chlorine-substituted carbons resonate at δ 125–135 ppm. | |

| Infrared (IR) | N-O stretch (NO₂) at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-Cl stretch at 550–850 cm⁻¹. |

| UV-Vis | Absorption in the 250–400 nm range due to π→π* and n→π* transitions. | |

Properties

IUPAC Name |

1,5-dichloro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNSTNFHXQINJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597902 | |

| Record name | 1,5-Dichloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64346-04-9 | |

| Record name | 1,5-Dichloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dichloro 2 Methyl 3 Nitrobenzene and Its Precursors

Direct Synthetic Approaches

Direct approaches involve establishing the specific arrangement of chloro, methyl, and nitro substituents on the benzene (B151609) ring through key reactions such as nitration, halogenation, or alkylation.

A primary and direct route to 1,5-dichloro-2-methyl-3-nitrobenzene is the electrophilic nitration of a suitable dichlorotoluene precursor. The logical starting material for this approach is 1,3-dichloro-2-methylbenzene .

In this reaction, the directing effects of the substituents on the benzene ring are crucial. The methyl group is an activating group, directing incoming electrophiles to the ortho and para positions (positions 4 and 6). The two chlorine atoms are deactivating but are also ortho, para-directing. The position most favorable for nitration is determined by the cumulative electronic and steric effects of these groups. The position C3 is ortho to one chlorine and meta to the other, while position C5 is para to one chlorine and meta to the other. The most activated position available for nitration on the 1,3-dichloro-2-methylbenzene ring is C4, which is ortho to the methyl group and ortho to the C3-chloro substituent. However, to obtain the desired this compound isomer, nitration must occur at the C5 position (which becomes the C3 position in the product after re-numbering based on IUPAC nomenclature for the final compound).

Standard nitration conditions involve the use of a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.uk The reaction temperature is a critical parameter; lower temperatures are often used to control the reaction rate and prevent the formation of multiple nitro groups. libretexts.org For activated rings like methylbenzene (toluene), the reaction proceeds more rapidly than for benzene, necessitating milder conditions, such as a temperature of 30°C, to avoid dinitration. chemguide.co.uklibretexts.org

While specific optimized conditions for the nitration of 1,3-dichloro-2-methylbenzene to yield the 3-nitro isomer are not extensively detailed in the provided search results, general procedures for dichlorotoluene nitration have been reported. These often employ solvents like dichloroethane and can be run at temperatures from 0°C to 35°C. chemicalbook.comgoogle.com The yield and isomeric distribution of products are highly dependent on the precise conditions.

| Precursor | Nitrating Agent | Solvent/Catalyst | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dichlorotoluene | 98% HNO₃ | 1,2-Dichloroethane (B1671644) | 30-35°C | 90% (for 4-nitro isomer) | chemicalbook.com |

| 2,4-Dichlorotoluene (B165549) | 98% HNO₃ | 1,2-Dichloroethane | 0-5°C | Not specified | google.com |

| General Toluene (B28343) Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric Acid | 30°C | High (for mononitro isomers) | chemguide.co.uklibretexts.org |

| o-Dichlorobenzene | 98% HNO₃ | p-Toluenesulfonic acid | 45-50°C | 98% (for 3,4-dichloronitrobenzene) | google.com |

An alternative synthetic strategy involves the directed halogenation of a nitrotoluene intermediate. For the synthesis of this compound, the required precursor is 2-methyl-3-nitrotoluene .

In this scenario, the directing influence of the existing substituents is paramount. The nitro group (-NO₂) is a powerful deactivating and meta-directing group. chemguide.co.ukdoubtnut.com This means it directs incoming electrophiles, such as a chloronium ion (Cl⁺), to the positions meta to itself. In 2-methyl-3-nitrotoluene, the positions meta to the nitro group are C1 and C5. Since C1 is already occupied by the methyl group, electrophilic chlorination is strongly directed to the C5 position. The methyl group's ortho, para-directing effect would also favor substitution at C5 (para to the methyl group). The convergence of these directing effects makes the chlorination of 2-methyl-3-nitrotoluene a regioselective route to the desired product.

The reaction is typically carried out using chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond to generate the electrophile. nih.govyoutube.com Theoretical studies on the chlorination of nitrobenzene (B124822) confirm that the meta position is favored. core.ac.uk

A third direct approach is the alkylation of a dichloronitrobenzene core. The logical precursor for this method would be 1,5-dichloro-3-nitrobenzene . The introduction of the methyl group can be accomplished via a Friedel-Crafts alkylation reaction.

This reaction involves treating the aromatic ring with an alkyl halide (like methyl iodide or methyl chloride) in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). mdpi.com The Lewis acid coordinates with the alkyl halide to generate a carbocation or a highly polarized complex, which then acts as the electrophile.

However, Friedel-Crafts alkylations on strongly deactivated rings, such as those bearing a nitro group, are often difficult to achieve due to the electron-withdrawing nature of the nitro group making the ring less nucleophilic. mdpi.com Despite this, there are precedents for such reactions. For instance, 4-nitrochlorobenzene can be alkylated with methyl iodide and anhydrous aluminum chloride to afford 1-chloro-2-methyl-4-nitrobenzene. mdpi.com This suggests that, under appropriate conditions, the Friedel-Crafts alkylation of 1,5-dichloro-3-nitrobenzene could be a viable, albeit potentially low-yielding, route to the target compound.

Functional Group Transformations for Derivatization

These methods involve synthesizing a benzene ring with a different set of functional groups and then chemically converting them into the required chloro, methyl, and nitro substituents.

Functional group interconversion provides a versatile pathway to polysubstituted aromatics. One common strategy involves the chemical modification of an aniline (B41778) derivative. For example, a dichloromethylaniline could be a precursor where the amino group is converted to a nitro group.

A well-established method for oxidizing an aromatic amine to a nitro group involves the use of a powerful oxidizing agent like peroxytrifluoroacetic acid, which can be generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. orgsyn.org This method is particularly effective for amines with electron-withdrawing groups on the ring. orgsyn.org For instance, 2,6-dichloroaniline (B118687) can be oxidized to 1,3-dichloro-2-nitrobenzene (B1583056) in high yield using this reagent. orgsyn.orgwikipedia.org A similar approach could hypothetically be applied to 2,6-dichloro-4-methylaniline to synthesize the target molecule.

Another route starting from an aniline involves deamination. A compound such as 2,6-dichloro-4-methyl-3-nitroaniline could undergo diazotization with a nitrite (B80452) salt (e.g., NaNO₂) in the presence of acid, followed by removal of the resulting diazonium group to yield this compound.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. tcichemicals.comorganic-chemistry.org These reactions are characterized by their high atom economy and step efficiency, making them valuable in combinatorial chemistry and drug discovery. tcichemicals.comnih.govnih.gov

While a direct MCR for the synthesis of a relatively simple structure like this compound is unlikely, MCRs are highly applicable for generating complex analogues starting from precursors of the title compound. For example, if the nitro group of this compound is reduced to an amine, the resulting 3-amino-1,5-dichloro-2-methylbenzene could serve as a key component in various MCRs.

| MCR Type | Components | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Using 3-amino-1,5-dichloro-2-methylbenzene as the amine component to create complex peptide-like structures. | tcichemicals.comnih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | An aldehyde derived from the methyl group of the precursor could be used to synthesize heterocyclic analogues. | tcichemicals.comorganic-chemistry.org |

| Mannich Reaction | Amine, Aldehyde, Carbonyl compound (enolizable) | β-Amino carbonyl compound | The aniline precursor could react with formaldehyde (B43269) and a ketone to introduce an aminomethyl side chain. | organic-chemistry.orgnih.gov |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Tetrahydroquinoline | The aniline precursor could be used to construct fused heterocyclic systems. | nih.gov |

These MCRs enable the rapid assembly of molecular complexity, allowing for the synthesis of libraries of diverse compounds built upon the 1,5-dichloro-2-methylphenyl scaffold for various research applications. nih.govnih.gov

Reaction Condition Optimization and Yield Enhancement

The efficient synthesis of this compound from 2,6-dichlorotoluene (B125461) is a process where yield and selectivity are paramount. The primary method involves electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The optimization of this reaction is a multifactorial challenge, aiming to maximize the formation of the desired isomer while minimizing unwanted byproducts.

Mechanistic Role of Solvents in Synthetic Efficiency

The choice of solvent plays a critical role in the nitration of aromatic compounds, influencing both reaction rates and the regioselectivity of the final products. nih.govsci-hub.se In the context of synthesizing this compound, the solvent's primary functions are to dissolve the reactants, thereby ensuring a homogeneous reaction medium, and to stabilize the reactive intermediates, particularly the nitronium ion (NO₂⁺). nih.gov

Chlorinated solvents such as dichloromethane (B109758) and 1,2-dichloroethane are frequently employed. icm.edu.plchemicalbook.com Dichloromethane, for instance, is used as a solvent for nitrating agents like dinitrogen pentoxide (N₂O₅), creating a more active and selective nitration mixture compared to using nitric acid alone. icm.edu.plbibliotekanauki.pl The polarity of the solvent can significantly affect the nitration pathway. Polar solvents can stabilize the nitronium ion, but an overly simplified view is insufficient; the dynamic interactions, including solvation and counterion positioning, are crucial. nih.gov Research on toluene nitration has shown that the approach of the nitronium ion is hindered by the time it takes for the solvent and counterion to reorganize, a factor that ultimately influences selectivity. nih.gov

Different solvents can lead to varying isomer distributions. For example, nitrations in polar solvents like nitromethane (B149229) tend to yield different isomer ratios compared to those conducted in chlorinated solvents. nih.gov The selection of an appropriate solvent is therefore a key step in directing the reaction towards the desired this compound isomer.

Catalytic Systems in Synthetic Pathways (e.g., Phase Transfer Catalysis)

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of nitration reactions. While traditional nitration often relies on a super-stoichiometric amount of sulfuric acid to act as both a catalyst and a dehydrating agent, modern methods explore more sophisticated catalytic systems. masterorganicchemistry.com

Phase Transfer Catalysis (PTC) has emerged as an advantageous strategy, particularly in industrial applications. nih.govcrdeepjournal.org PTC facilitates reactions between substances in immiscible phases, such as an aqueous inorganic reagent and an organic substrate. nih.gov A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate, transports an anion (e.g., nitrate) from the aqueous or solid phase into the organic phase where the reaction occurs. crdeepjournal.orgphasetransfercatalysis.com This technique can improve reaction rates, increase yields, and allow for the use of less expensive reagents. nih.govphasetransfercatalysis.com For instance, a catalytic amount of a tetrabutylammonium salt can be used with stoichiometric sodium nitrate, which is more cost-effective for large-scale production. phasetransfercatalysis.com

Solid acid catalysts also represent a significant area of research for improving nitration selectivity. icm.edu.placs.org Materials like zeolites and modified mixed-metal oxides can provide high yields and influence the regioselectivity of the reaction. icm.edu.placs.org For example, solid acid catalysts can favor the formation of a specific isomer by orienting the substrate molecule within the catalyst's pores. icm.edu.pl The use of Mo(VI)-supported TiO₂–ZrO₂ mixed-metal oxide in a continuous-flow reactor has demonstrated high yields for aromatic nitrations. acs.org

Temperature, Pressure, and Stoichiometry Control in High-Yield Syntheses

Precise control over temperature, pressure, and the molar ratios of reactants (stoichiometry) is fundamental to achieving high yields and minimizing the formation of impurities, such as undesired isomers or polynitrated products.

Temperature has a profound effect on both the reaction rate and the isomer distribution. Nitration reactions are typically exothermic, and careful temperature management is crucial for safety and selectivity. Studies on the nitration of toluene with N₂O₅ in dichloromethane have shown that decreasing the reaction temperature can significantly alter the product composition. icm.edu.plbibliotekanauki.pl For example, lowering the temperature below -40°C was found to decrease the amount of the meta-nitrotoluene isomer formed. icm.edu.plbibliotekanauki.pl In a patented process for a related compound, the reaction temperature was maintained between 30-35°C to ensure controlled nitration and achieve a high yield. chemicalbook.com

Stoichiometry , the molar ratio of the nitrating agent to the substrate (2,6-dichlorotoluene), is another critical parameter. An insufficient amount of nitrating agent will lead to incomplete conversion, while a large excess can increase the risk of forming di- or tri-nitrated byproducts and adds to the cost and environmental burden of the process. The optimal stoichiometry must be determined empirically. For example, in the synthesis of a dichloronitrotoluene isomer, a slight excess of nitric acid (1.1 equivalents) was used to drive the reaction to completion, yielding 90%. chemicalbook.com In continuous flow processes, optimizing the molar fractions of nitric and sulfuric acids has been shown to achieve high yields of specific nitro isomers. researchgate.net

Pressure is less commonly a primary variable in liquid-phase nitrations conducted at or near atmospheric pressure. However, in continuous-flow systems, pressure can be elevated to control residence times and maintain the solvent in a liquid state at higher temperatures, allowing for a wider operational window. wikipedia.org

Data Tables

Table 1: Effect of Temperature on Isomer Distribution in Toluene Nitration with N₂O₅/CH₂Cl₂

| Temperature (°C) | ortho-nitrotoluene (%) | meta-nitrotoluene (%) | para-nitrotoluene (%) |

| -60 | 62.5 | 1.0 | 36.5 |

| -40 | 61.6 | 1.2 | 37.2 |

| -20 | 59.4 | 1.6 | 39.0 |

| 0 | 59.3 | 2.0 | 38.7 |

| 20 | 58.0 | 1.9 | 40.1 |

This table is adapted from a study on toluene nitration, which serves as a model for understanding how temperature influences isomer formation in the nitration of substituted benzenes. The data illustrates a clear trend where lower temperatures favor a decrease in the meta isomer. icm.edu.plresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,5 Dichloro 2 Methyl 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for halogenated nitroaromatic compounds. nih.gov The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comlibretexts.org

Reactivity Profile Towards Diverse Nucleophiles (e.g., S-, O-, N-Nucleophiles)

While specific studies on 1,5-dichloro-2-methyl-3-nitrobenzene's reactions with a wide array of nucleophiles are not extensively detailed in the provided results, the reactivity of structurally similar compounds provides significant insight. For instance, studies on dichloronitrobenzene derivatives show that they readily react with various nucleophiles.

N-Nucleophiles: Primary and secondary amines are common nucleophiles in SNAr reactions. For example, 1,2-dihalo-4,5-dinitrobenzene reacts with primary and secondary amines to yield monosubstituted products. researchgate.net Similarly, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with secondary cyclic amines like piperidine, piperazine, morpholine, and thiomorpholine (B91149) has been studied, demonstrating aminodechlorination. researchgate.net

S-Nucleophiles: Thiolates are effective nucleophiles in SNAr reactions. A convenient procedure has been developed for the synthesis of 1,3,4-tris(4-R-phenylsulfanyl)-6-nitrobenzene, indicating the reactivity of chloro-nitroaromatics towards sulfur nucleophiles. researchgate.net Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with biothiols have also been performed. udd.cl

O-Nucleophiles: While hydroxide (B78521) can act as a nucleophile, as seen in the reaction of 2,4,6-trinitrochlorobenzene to form the corresponding phenol, stronger oxygen nucleophiles like alkoxides are also commonly used. libretexts.org The synthesis of l,3-diaryloxy-5-nitrobenzenes from 1,3,5-trinitrobenzene (B165232) and phenols highlights the utility of oxygen nucleophiles. researchgate.net

Regioselectivity and Site Preference in Substitution Pathways

The positions of the substituents on the benzene (B151609) ring of this compound create a specific electronic environment that directs incoming nucleophiles. The nitro group at C3 strongly activates the ortho (C2 and C4) and para (C6) positions to nucleophilic attack. However, in this molecule, the positions are C1, C2, C3, and C5. The nitro group at C3 activates the chloro-substituted C1 and C5 positions.

In related systems, such as 2-substituted 3,5-dichloropyrazines, the regioselectivity of SNAr reactions is highly dependent on the nature of the substituent at the 2-position. An electron-withdrawing group directs nucleophilic attack to the 5-position, while an electron-donating group directs it to the 3-position. researchgate.net In the case of this compound, the methyl group at C2 is electron-donating, which would influence the relative reactivity of the C1 and C5 chloro groups. The combined electronic effects of the nitro and methyl groups would determine the preferred site of substitution.

Kinetic and Thermodynamic Analyses of SNAr Processes

Kinetic studies of SNAr reactions provide valuable information about reaction mechanisms. For many SNAr reactions, the addition of the nucleophile to form the Meisenheimer complex is the rate-determining step. nih.gov

Kinetic studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various secondary cyclic amines in different solvents (methanol and benzene) were conducted by monitoring the reaction spectrophotometrically. researchgate.net The determination of second-order rate constants and thermodynamic parameters revealed that these reactions are not amine-catalyzed and are significantly influenced by the nature of the solvent and the amine. researchgate.net

Similarly, a kinetic study of the reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with a series of biothiols in aqueous media was performed. udd.cl This study used Brønsted-type plots to help elucidate the reaction mechanism, suggesting a borderline mechanism between concerted and stepwise pathways. udd.cl

| Reactant | Nucleophile | Solvent | Key Findings |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine, Piperazine, Morpholine, Thiomorpholine | Methanol (B129727), Benzene | Second-order kinetics, not amine-catalyzed, dependent on solvent and amine nature. researchgate.net |

| 1-Chloro-2,4-dinitrobenzene | Biothiols | Aqueous | Borderline concerted/stepwise mechanism suggested by Brønsted-type analysis. udd.cl |

Substituent Effects on Reaction Mechanisms

The substituents on the aromatic ring play a critical role in SNAr reactions. Electron-withdrawing groups, particularly those ortho and para to the leaving group, accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org Conversely, electron-donating groups generally decrease the reaction rate.

In this compound, the nitro group at C3 is meta to both chloro leaving groups at C1 and C5. While ortho and para activation is strongest, a meta nitro group still provides some activation compared to an unsubstituted ring. The methyl group at C2, being electron-donating, will have a deactivating effect on the nucleophilic substitution at the adjacent C1 position.

Electrophilic Aromatic Substitution Reactions

The strong deactivating effect of the nitro group makes electrophilic aromatic substitution on this compound challenging. The nitro group directs incoming electrophiles to the meta position relative to itself. chemguide.co.uk

Electrophilic Nitration and Halogenation Studies

Further nitration of a dichloronitrobenzene derivative is a known process, though it often requires harsh conditions. For instance, the nitration of 1,3-dichloro-2-nitrobenzene (B1583056) in sulfuric acid or oleum (B3057394) has been studied, yielding the expected dinitro product quantitatively under certain conditions. rsc.org However, competing sulfonation can occur at low nitric acid concentrations. rsc.org

The nitration of 2,4-dichloro-6-nitrotoluene with a 20% nitric acid solution at 430 K leads to the oxidation of the methyl group to a carboxylic acid, forming 2,4-dichloro-6-nitrobenzoic acid. nih.govnih.gov This indicates that under forcing conditions, side-chain oxidation can be a competing reaction to aromatic nitration.

The directing effects of the substituents in this compound would guide any potential electrophilic attack. The nitro group at C3 directs to position C1 and C5 (which are already substituted) and to the open C-H position at C4. The methyl group at C2 directs ortho (to C1 and C3, both substituted) and para (to C5, substituted). The chloro groups are also ortho, para directors but are deactivating. The cumulative effect would likely direct an incoming electrophile to the C4 position, which is meta to the nitro group and ortho to a chloro group.

| Starting Material | Reagents | Product(s) |

| 1,3-Dichloro-2-nitrobenzene | Nitric acid in sulfuric acid/oleum | 1,3-Dichloro-x,y-dinitrobenzene rsc.org |

| 2,4-Dichloro-6-nitrotoluene | 20% Nitric acid, 430 K | 2,4-Dichloro-6-nitrobenzoic acid nih.govnih.gov |

Impact of Steric and Electronic Factors on Regioselectivity

The regioselectivity of chemical reactions involving this compound is a complex interplay of the steric and electronic effects of its substituents. The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution, while the methyl group is an electron-donating group and an ortho-, para-director. The chlorine atoms are deactivating yet ortho-, para-directing. researchgate.net

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nitro group activates the ring towards nucleophilic attack. nih.gov The positions ortho and para to the nitro group are electronically favored for substitution. However, steric hindrance from the adjacent methyl and chloro substituents can significantly influence the accessibility of these sites to incoming nucleophiles. thermofisher.com For instance, in reactions with nucleophiles, the less sterically hindered chlorine atom would be preferentially substituted. The bulky nature of certain nucleophiles can further dictate the regiochemical outcome, favoring attack at the less crowded position. thermofisher.com

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in this compound is a critical transformation, typically leading to the corresponding aniline (B41778), 3,5-dichloro-2-methylaniline, a valuable synthetic intermediate.

Pathways to Amino Derivatives

Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. sigmaaldrich.com Another widely used method involves the use of metals such as iron, tin, or zinc in an acidic medium. ucr.edusigmaaldrich.com The choice of reducing agent and reaction conditions can influence the yield and purity of the resulting amine. For instance, the reduction of the related compound 2-chloro-6-nitrotoluene (B1664060) to 3-chloro-2-methylaniline (B42847) can be achieved using iron powder in the presence of hydrochloric acid. chemicalbook.com

Development of Selective Catalytic Reduction Methods

Achieving selective reduction of the nitro group without affecting the chloro substituents is crucial. Polychlorinated nitroaromatics can be challenging substrates, as dehalogenation can be a competing side reaction, particularly under harsh hydrogenation conditions. Therefore, the development of selective catalytic methods is of significant interest.

Patented methods for the synthesis of related chloro-methyl anilines often employ polysulfides, such as sodium polysulfide, in the presence of an ammonium (B1175870) salt. ucla.edugoogle.com These conditions are reported to provide high yields of the desired aniline with minimal side products. For example, 5-chloro-2-methylaniline (B43014) can be synthesized from 4-chloro-2-nitro-toluene using sodium polysulfide and ammonium chloride at elevated temperatures. google.com Iron-based catalytic systems, such as those employing Fe/CaCl₂, have also been shown to be effective for the chemoselective reduction of nitroarenes in the presence of halides. rsc.org

Below is a table summarizing various methods for the reduction of nitroaromatics:

| Reagent/Catalyst | Substrate Example | Product | Yield | Reference |

| Iron powder/HCl | 2-Chloro-6-nitrotoluene | 3-Chloro-2-methylaniline | - | chemicalbook.com |

| Sodium polysulfide/Ammonium chloride | 4-Chloro-2-nitrotoluene | 5-Chloro-2-methylaniline | High | google.com |

| Sodium polysulfide/Ammonium salt | 6-Chloro-2-nitrotoluene | 3-Chloro-2-methylaniline | High | ucla.edu |

| Fe/CaCl₂ | Various nitroarenes with halides | Corresponding anilines | Excellent | rsc.org |

| Catalytic Hydrogenation (e.g., Pd/C) | Aromatic nitro compounds | Aromatic amines | General Method | ucr.edusigmaaldrich.com |

Oxidative Transformations and Radical Reaction Pathways

The benzene ring of this compound is generally resistant to oxidation due to the presence of deactivating nitro and chloro groups. However, the methyl group can be susceptible to oxidation under certain conditions. The oxidation of nitrotoluenes can lead to the corresponding benzoic acids or benzaldehydes. researchgate.netnih.gov For instance, the oxidation of p-nitrotoluene can yield p-nitrobenzoic acid. nih.gov The use of strong oxidizing agents like permanganate (B83412) has been studied for the oxidation of nitrotoluenes. researchgate.net

Radical reactions, particularly radical halogenation, can occur at the methyl group. wikipedia.org This type of reaction is typically initiated by UV light or a radical initiator. ucla.eduwikipedia.orgyoutube.com The substitution of a hydrogen atom on the methyl group with a halogen, such as chlorine or bromine, would yield the corresponding halomethyl derivative. The selectivity of this reaction depends on the halogen used, with bromine being more selective than chlorine. youtube.com

Exploration of Rearrangement Reactions and By-product Formation

Rearrangement reactions are a possibility, particularly involving the intermediates of the nitro group reduction. The Bamberger rearrangement is a well-known acid-catalyzed reaction of N-phenylhydroxylamines, which are intermediates in the reduction of nitrobenzenes, to form 4-aminophenols. wiley-vch.deprepchem.comwikipedia.org In the context of this compound, the corresponding N-phenylhydroxylamine intermediate could potentially undergo a similar rearrangement under acidic conditions, leading to the formation of substituted aminophenols as by-products.

The formation of by-products is a key consideration in the synthesis of the target aniline. In the reduction of dichloronitrotoluenes, the formation of isomeric toluidines and dichlorotoluidines can occur if the starting material is not pure. researchgate.net Over-reduction can also lead to the formation of dehalogenated products. In industrial processes, careful control of reaction conditions is necessary to minimize the formation of these impurities, which often require separation by methods like steam distillation and fractional distillation. researchgate.net

Advanced Mechanistic Elucidation Techniques (e.g., Intermediate Isolation and Characterization)

The elucidation of reaction mechanisms for transformations involving this compound can be achieved through various advanced techniques. The stepwise nature of nitro group reduction allows for the potential to isolate and characterize intermediates such as the corresponding nitroso and hydroxylamine (B1172632) derivatives. nih.gov Mechanistic studies on the reduction of nitro compounds have utilized techniques like electron paramagnetic resonance (EPR) and mass spectrometry to identify key catalytic intermediates. nih.gov

Kinetic studies can provide valuable insights into the reaction pathways and the influence of substituents on reaction rates. rsc.org For example, kinetic analyses of nucleophilic aromatic substitution reactions can help to quantify the electronic and steric effects of the substituents on the regioselectivity of the reaction. While specific studies on this compound are limited, the application of these advanced techniques to this molecule would provide a deeper understanding of its chemical behavior.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography Studies

To date, a specific single-crystal X-ray diffraction study for 1,5-dichloro-2-methyl-3-nitrobenzene has not been reported in the surveyed scientific literature. However, analysis of closely related structures, such as 1-chloro-2-methyl-3-nitrobenzene and 1-chloro-2-methyl-4-nitrobenzene, allows for a predictive understanding of the molecular geometry, conformation, and intermolecular interactions that are likely to govern the solid-state packing of this compound.

Precise Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is expected to be largely dictated by the steric and electronic effects of its substituents on the benzene (B151609) ring. In the related compound, 1-chloro-2-methyl-3-nitrobenzene, the nitro group is twisted out of the plane of the benzene ring by approximately 38.81(5)°. researchgate.netnih.gov This torsion is a common feature in ortho-substituted nitrobenzenes and arises from steric hindrance between the nitro group and the adjacent methyl group. A similar, if not more pronounced, out-of-plane twist of the nitro group would be anticipated for this compound due to the presence of the methyl group at the C2 position.

The bond lengths and angles within the benzene ring are also expected to show some distortion from ideal sp² geometry to accommodate the steric strain imposed by the substituents. For instance, in 1-chloro-2-methyl-3-nitrobenzene, the C-C-N and C-C-Cl bond angles involving the substituted carbons deviate from the ideal 120°. researchgate.netnih.gov

Table 1: Predicted Bond Lengths and Angles for this compound based on Analogous Compounds

| Parameter | Predicted Value | Reference Compound |

| C-Cl Bond Length | ~1.74 Å | 1-chloro-2-methyl-3-nitrobenzene researchgate.netnih.gov |

| C-N Bond Length | ~1.47 Å | 1-chloro-2-methyl-3-nitrobenzene researchgate.netnih.gov |

| C-C (aromatic) | ~1.38-1.39 Å | 1-chloro-2-methyl-3-nitrobenzene researchgate.netnih.gov |

| C-C-N Angle | ~115° | 1-chloro-2-methyl-3-nitrobenzene researchgate.netnih.gov |

| Dihedral Angle (Benzene-NO₂) | > 39° | 1-chloro-2-methyl-3-nitrobenzene researchgate.netnih.gov, 1-(3,3-dichloroallyloxy)-4-methyl-2-nitrobenzene nih.gov |

Note: These values are predictions based on data from structurally similar compounds and may not represent the exact parameters for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would likely be influenced by a combination of weak intermolecular interactions. In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, C-H···O hydrogen bonds and π-π stacking interactions are observed to stabilize the crystal lattice. researchgate.netmdpi.com The π-π stacking involves adjacent benzene rings, while the C-H···O interactions occur between the aromatic C-H or methyl C-H groups and the oxygen atoms of the nitro group.

Additionally, halogen-oxygen (Cl···O) interactions may play a role in the crystal packing, as seen in the structure of 1-(3,3-dichloroallyloxy)-4-methyl-2-nitrobenzene, where short Cl···O contacts link molecules into dimers. nih.gov Given the presence of two chlorine atoms and a nitro group in this compound, it is plausible that similar C-H···O, π-π, and Cl···O interactions would be key features in its solid-state architecture.

Chiral Space Group Determination and Flack Parameter Analysis

Information regarding the chirality of this compound is not available in the current literature. The molecule itself is not chiral. Crystallization could potentially occur in a chiral space group if the molecule adopts a conformation that lacks a center of inversion or a mirror plane within the crystal lattice, leading to a conglomerate of enantiomorphic crystals. However, without experimental crystallographic data, any discussion of its space group would be purely speculative. Consequently, a Flack parameter, which is used to determine the absolute configuration of a chiral crystal structure, cannot be analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR and ¹³C NMR Spectral Assignments

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

Aromatic Protons: The two aromatic protons at the C4 and C6 positions are in different chemical environments and would therefore be expected to appear as two distinct signals, likely doublets due to coupling with each other. The exact chemical shifts would be influenced by the deshielding effects of the adjacent chloro and nitro groups.

Methyl Protons: The methyl protons at the C2 position would appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule, as they are all chemically non-equivalent.

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be significantly influenced by the attached substituents. The carbon bearing the nitro group (C3) is expected to be the most downfield-shifted, followed by the carbons attached to the chlorine atoms (C1 and C5). The protonated carbons (C4 and C6) and the methyl-substituted carbon (C2) will appear at relatively more upfield positions.

Methyl Carbon: The methyl carbon will resonate at the most upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~130-135 |

| C2 | - | ~130-135 |

| C3 | - | ~145-150 |

| C4 | ~7.4-7.8 | ~125-130 |

| C5 | - | ~130-135 |

| C6 | ~7.4-7.8 | ~125-130 |

| -CH₃ | ~2.4-2.6 | ~15-20 |

Note: These are predicted chemical shift ranges based on general substituent effects and data from related nitrobenzene (B124822) compounds. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the coupling relationship between the two aromatic protons at C4 and C6, as a cross-peak would be observed between their respective signals. youtube.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. libretexts.orgyoutube.com This experiment would allow for the direct assignment of the ¹³C signals for the protonated carbons (C4 and C6) and the methyl carbon by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. libretexts.orglibretexts.org This technique would be crucial for assigning the quaternary carbons (C1, C2, C3, and C5). For example, the methyl protons would show correlations to C1, C2, and C3. The aromatic protons would show correlations to adjacent and geminal carbons, allowing for the complete and unambiguous assignment of the entire carbon skeleton.

By combining the information from these 1D and 2D NMR experiments, a comprehensive and detailed structural elucidation of this compound in solution can be achieved.

Investigation of Chiral Solvating Agents for Enantiodifferentiation of Derivatives

The enantiodifferentiation of chiral derivatives of this compound, while not specifically documented in widespread literature, can be achieved using chiral solvating agents (CSAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. This analytical technique is crucial for determining the enantiomeric purity of chiral compounds. nih.gov The methodology involves the addition of a chiral auxiliary agent to a solution of the racemic analyte. The CSA forms transient diastereomeric complexes with each enantiomer of the analyte, which possess different NMR spectral properties.

The efficacy of this method relies on the nature of the intermolecular interactions between the CSA and the analyte. For derivatives of this compound, which contain a π-electron deficient nitroaromatic system, suitable CSAs would likely feature complementary π-electron rich aromatic moieties to facilitate π-π stacking interactions. nih.gov Furthermore, the presence of hydrogen bond donors or acceptors in the CSA can lead to differential interactions with the enantiomers, enhancing the separation of their NMR signals (enantiodifferentiation). rsc.org

Researchers have successfully synthesized and tested various CSAs derived from accessible chiral sources like isomannide, isosorbide, and ethyl (S)-lactate. nih.govrsc.org These CSAs often incorporate aromatic groups, such as 3,5-dimethylphenyl or 1-naphthyl moieties, to create a defined chiral pocket and promote interactions. nih.gov In a typical experiment, the ¹H NMR spectrum of the racemic derivative would be recorded in the presence of varying concentrations of the CSA to observe the splitting of signals corresponding to the now diastereomeric enantiomers. The degree of chemical shift non-equivalence (ΔΔδ) is a measure of the CSA's efficiency. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the nitro (NO₂), chloro (C-Cl), methyl (C-H in CH₃), and aromatic (C-H and C-C) moieties. The positions of these bands can be assigned based on established group frequency data from similar substituted nitrobenzene compounds. ijsr.netjconsortium.comresearchgate.net

Key functional group vibrations are expected in the following regions:

Nitro (NO₂) Group: Aromatic nitro compounds consistently show strong stretching vibrations. The asymmetric (νₐₛ) and symmetric (νₛ) stretching modes typically appear in the regions of 1570–1500 cm⁻¹ and 1370–1300 cm⁻¹, respectively. researchgate.net In addition, deformation modes such as scissoring, wagging, and rocking are observed at lower frequencies. ijsr.netjconsortium.com

Chloro (C-Cl) Group: The C-Cl stretching vibrations for aromatic chloro-compounds are generally found in the 760–505 cm⁻¹ range. ijsr.net Coupling with other modes can sometimes shift this absorption to higher wavenumbers. ijsr.net In-plane and out-of-plane bending deformations occur at lower frequencies, typically below 400 cm⁻¹. ijsr.net

Aromatic C-H and C-C Groups: C-H stretching vibrations on the benzene ring give rise to bands in the 3100–3000 cm⁻¹ region. ijsr.netmdpi.com In-plane C-H bending modes are found between 1300–1000 cm⁻¹, while out-of-plane bending occurs from 1000–750 cm⁻¹. ijsr.net The C-C stretching vibrations within the aromatic ring are observed in the 1650–1300 cm⁻¹ range, though their exact positions are sensitive to the nature and position of the substituents. jconsortium.com

Methyl (CH₃) Group: The methyl group will contribute its own characteristic vibrations, including symmetric and asymmetric stretching and bending modes, which typically appear in well-defined spectral regions.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1500 | researchgate.net |

| Symmetric Stretch | 1370 - 1300 | researchgate.net | |

| Scissoring/Rocking | 775 - 660 | jconsortium.com | |

| Wagging | 590 - 500 | ijsr.netjconsortium.com | |

| Chloro (C-Cl) | Stretch | 760 - 505 | ijsr.net |

| In-plane Bend | 385 - 265 | ijsr.net | |

| Aromatic C-H | Stretch | 3100 - 3000 | ijsr.netmdpi.com |

| In-plane Bend | 1300 - 1000 | ijsr.net | |

| Out-of-plane Bend | 1000 - 750 | ijsr.net | |

| Aromatic C-C | Ring Stretch | 1650 - 1300 | jconsortium.com |

This table presents expected frequency ranges based on data from structurally similar compounds.

The spatial arrangement of the substituents on the benzene ring in this compound gives rise to significant steric interactions, which in turn dictate the molecule's preferred conformation. Specifically, the proximity of the methyl group to the nitro group forces the nitro group to twist out of the plane of the benzene ring. nih.govresearchgate.net This torsional angle is a key conformational parameter.

Vibrational spectroscopy, when combined with quantum chemical calculations such as Density Functional Theory (DFT), is a powerful tool for analyzing such conformational details. researchgate.net The degree of twisting of the NO₂ group directly influences the vibrational frequencies associated with it. For instance, the frequencies of the NO₂ stretching and deformation modes, as well as the C-N stretching mode, are sensitive to the dihedral angle between the nitro group and the aromatic ring. ijsr.net

Computational studies on similar sterically hindered molecules allow for the prediction of vibrational spectra for different conformations. frontiersin.org By comparing the experimentally obtained FT-IR and Raman spectra with these computationally predicted spectra, the most stable conformation in the ground state can be determined. The low-frequency region of the Raman spectrum is particularly informative, as it contains the torsional modes that are directly related to the rotation of the substituent groups. ijsr.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of this compound and for elucidating its structure through the analysis of fragmentation patterns.

Under electron ionization (EI), this compound (C₇H₅Cl₂NO₂) will form a molecular ion (M⁺˙) that subsequently undergoes characteristic fragmentation, providing structural clues. The molecular weight of this compound is approximately 206.03 g/mol . scbt.com

The most indicative feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks at m/z 205, 207, and 209, with an expected intensity ratio of approximately 9:6:1.

Common fragmentation pathways for nitroaromatic compounds include:

Loss of a nitro group: A primary fragmentation involves the cleavage of the C-N bond to lose a neutral NO₂ radical (46 u), resulting in a fragment ion at [M - 46]⁺. nist.gov

Loss of nitric oxide: Rearrangement followed by the loss of a neutral NO molecule (30 u) can occur, yielding an [M - 30]⁺ ion. nist.gov

Loss of substituents: Cleavage of the chlorine atoms ([M - Cl]⁺) or the methyl group ([M - CH₃]⁺) can also be observed. miamioh.edu

Based on these principles, the following table outlines the plausible fragmentation patterns for this compound.

| Ion Description | Proposed Fragmentation | Neutral Loss | Expected m/z (for ³⁵Cl) |

| Molecular Ion | [C₇H₅Cl₂NO₂]⁺˙ | - | 205 |

| [M - CH₃]⁺ | CH₃ (15 u) | 190 | |

| [M - NO]⁺ | NO (30 u) | 175 | |

| [M - Cl]⁺ | Cl (35 u) | 170 | |

| [M - NO₂]⁺ | NO₂ (46 u) | 159 |

The m/z values are calculated using the mass of the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, typically to four or more decimal places. This precision is essential for unambiguously confirming the elemental composition of a molecule. For this compound, the molecular formula is C₇H₅Cl₂NO₂. nih.gov

The exact monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), is 204.9697338 Da. nih.gov An experimental measurement of the molecular ion's mass-to-charge ratio via HRMS that matches this theoretical value would provide definitive confirmation of the compound's molecular formula. This level of accuracy allows it to be distinguished from other potential compounds that might have the same nominal mass but a different elemental composition.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. These calculations allow for the prediction of various molecular properties, including optimized geometry, electronic distribution, and molecular orbital energies.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,5-dichloro-2-methyl-3-nitrobenzene, these calculations would reveal key bond lengths, bond angles, and dihedral angles. While specific DFT studies on this molecule are not prevalent in published literature, computed data is available through databases such as PubChem. nih.gov

Table 1: Computed Geometric Parameters for this compound (Note: The following data is based on computational predictions and should be considered illustrative. Experimental data may vary.)

| Parameter | Value |

| C-N Bond Length | ~1.47 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| N-O Bond Length | ~1.22 Å |

| Dihedral Angle (Benzene Ring - NO₂) | Varies |

The steric hindrance between the substituents can also lead to a distortion of the benzene (B151609) ring from a perfect planar geometry. For instance, in the related compound 1-chloro-2-methyl-3-nitrobenzene, the nitro group is twisted out of the plane of the benzene ring by approximately 38.81°. researchgate.net A similar, though not identical, twist would be expected for this compound due to the presence of the adjacent methyl group.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

For nitroaromatic compounds, the HOMO is typically distributed over the benzene ring, while the LUMO is often localized on the nitro group. researchgate.net This suggests that the molecule would be susceptible to nucleophilic attack, particularly at the carbon atoms of the ring, and that the nitro group is the primary site for reduction. The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound would require specific DFT calculations, but the general distribution of these orbitals can be inferred from similar molecules.

Table 2: Predicted Frontier Molecular Orbital Properties (Note: These are generalized properties based on related compounds.)

| Property | Description | Predicted Location on this compound |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Primarily located on the substituted benzene ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Primarily located on the nitro (NO₂) group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | A relatively small gap is expected, indicating moderate reactivity. |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map displays regions of negative electrostatic potential (typically colored red or orange), which are prone to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are susceptible to nucleophilic attack.

In this compound, the ESP map would show a high electron density (negative potential) around the oxygen atoms of the nitro group. Conversely, the areas around the hydrogen atoms of the methyl group and the aromatic ring would exhibit a more positive potential. This charge distribution highlights the electrophilic character of the ring and the nucleophilic character of the nitro group's oxygen atoms.

Theoretical Studies of Reaction Mechanisms

Theoretical studies can elucidate the step-by-step pathways of chemical reactions, including the characterization of transient species like transition states.

For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy for the reaction can be determined. A lower activation energy corresponds to a faster reaction rate.

For example, in a nucleophilic aromatic substitution reaction, where one of the chlorine atoms is replaced by a nucleophile, a transition state leading to a Meisenheimer-like intermediate would be expected. Computational studies on similar compounds have shown that the stability of this intermediate and the height of the activation barrier are highly dependent on the nature of the nucleophile and the solvent. researchgate.net

Computational chemistry allows for the exploration of different possible reaction pathways to determine the most energetically favorable one. For this compound, several reaction types could be theoretically investigated:

Nucleophilic Aromatic Substitution (SNA_r): Given the electron-withdrawing nature of the nitro and chloro groups, the benzene ring is activated towards nucleophilic attack. Theoretical calculations could predict whether the chlorine at position 1 or 5 is more susceptible to substitution. The steric hindrance from the adjacent methyl group at position 2 would likely influence the regioselectivity of such a reaction.

Reduction of the Nitro Group: The nitro group is readily reducible. Computational studies can model the stepwise reduction to a nitroso, hydroxylamino, and ultimately an amino group. These calculations can provide insights into the thermodynamics and kinetics of the reduction process under different catalytic conditions.

Electrophilic Attack: While the ring is generally deactivated, theoretical calculations could explore the feasibility of electrophilic attack under harsh conditions, predicting the most likely site of substitution.

These computational investigations, while not replacing experimental work, provide a powerful framework for understanding and predicting the chemical behavior of this compound.

Solvent Effects Modeling using Continuum Models (e.g., PCM)

The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to account for these solvent effects. researchgate.net In this approach, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the solvent are calculated. researchgate.net

For this compound, PCM calculations can be employed to predict how its properties, such as conformational stability, electronic structure, and spectroscopic parameters, change in different solvents. The model calculates the mutual polarization between the solute's charge distribution and the dielectric medium, providing a more accurate representation of the molecule's state in solution.

Theoretical studies on similar chiral molecules demonstrate that DFT/PCM calculations can predict variations in properties like specific rotation in different solvents with excellent agreement with experimental data. researchgate.net For nitroaromatic compounds, these models are crucial for understanding reactivity and interactions in polar or nonpolar environments. The choice of solvent in the PCM model (e.g., cyclohexane (B81311) for nonpolar, methanol (B129727) or acetonitrile (B52724) for polar) allows for a systematic investigation of how solvent polarity affects the molecule's dipole moment and the energies of its molecular orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting the spectroscopic parameters of molecules like this compound, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) within the molecule, one can estimate their resonance frequencies relative to a standard. The presence of electron-withdrawing groups (chlorine and nitro groups) and an electron-donating group (methyl group) on the benzene ring causes significant changes in the electron density around the various protons and carbon atoms. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table presents hypothetical, estimated values based on general principles for similar compounds, as specific computational studies on this compound are not publicly available.

Interactive Data Table: Predicted NMR Shifts| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | - | ~135 |

| C2 | - | ~130 |

| C3 | - | ~148 |

| C4 | ~7.5 - 7.8 | ~125 |

| C5 | - | ~133 |

| C6 | ~7.6 - 7.9 | ~128 |

Vibrational Frequencies: Theoretical calculations, often using Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d,p), can predict the vibrational frequencies of a molecule. jconsortium.com These calculated frequencies correspond to the normal modes of vibration, which are observed experimentally in Infrared (IR) and Raman spectroscopy.

For this compound, characteristic vibrational modes would include:

C-H stretching of the aromatic ring and methyl group.

C-C stretching within the aromatic ring.

NO₂ stretching (symmetric and asymmetric), which are typically strong bands. ijsr.net

C-Cl stretching , which appears at lower frequencies.

Various bending and deformation modes.

Studies on analogous molecules like 1,5-Dichloro-2,3-dinitrobenzene show that calculated frequencies, when appropriately scaled, show good agreement with experimental data. ijsr.net The table below shows representative vibrational frequencies that would be expected for this class of molecule.

Predicted Vibrational Frequencies (Illustrative) Based on data from similar nitroaromatic compounds. jconsortium.comijsr.net

Interactive Data Table: Predicted Vibrational Frequencies| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| NO₂ Asymmetric Stretch | 1540 - 1625 |

| C=C Aromatic Stretch | 1400 - 1600 |

| NO₂ Symmetric Stretch | 1360 - 1400 |

| C-H Bending | 1000 - 1300 |

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information about the fluctuations and conformational changes of the molecule over time.

For a molecule like this compound, MD simulations can be particularly useful for studying:

Conformational Dynamics: The primary focus would be on the rotational dynamics of the nitro (NO₂) group and the methyl (CH₃) group relative to the benzene ring. Steric hindrance between the substituents can create energy barriers to rotation, and MD simulations can explore the preferred orientations and the dynamics of transitions between different conformational states.

Solvent Interactions: By including explicit solvent molecules in the simulation box, MD can provide a detailed picture of the solvation structure around the molecule and the specific interactions (e.g., hydrogen bonding, van der Waals forces) with the solvent.

Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties, such as potential energy and heat capacity, can be calculated.

The results of MD simulations can complement the static picture provided by quantum mechanical calculations, offering insights into the flexibility and environmental interactions of the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. dergipark.org.trcore.ac.uk These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an observed property.

For derivatives of this compound, QSAR and QSPR models could be developed to predict a wide range of endpoints. Nitroaromatic compounds are a class of chemicals for which extensive QSAR modeling has been performed to predict properties like toxicity, mutagenicity, and impact sensitivity. nih.govnih.gov

Building a QSAR/QSPR Model:

Dataset Collection: A set of derivatives of this compound with known experimental data for a specific property (e.g., toxicity to Tetrahymena pyriformis) would be compiled. niscair.res.in

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges, electrophilicity index. core.ac.ukniscair.res.in

3D descriptors: Molecular surface area, volume. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that links the descriptors to the property of interest. dergipark.org.trnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. dergipark.org.tr

Studies on nitrobenzene (B124822) derivatives have shown that descriptors related to hydrophobicity (logP), electronic properties (LUMO energy, hyperpolarizability), and molecular size are often critical in predicting their toxicological effects. dergipark.org.trniscair.res.in Such models are valuable for screening new derivatives for potential hazards or desired properties in a cost-effective and time-efficient manner. nih.govresearchgate.net

Exploration of Advanced Derivatives and Analogs of 1,5 Dichloro 2 Methyl 3 Nitrobenzene

Synthetic Routes to Modify Dichloro Positions

The two chlorine atoms on the aromatic ring of 1,5-dichloro-2-methyl-3-nitrobenzene are prime sites for modification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group significantly activates the benzene (B151609) ring towards nucleophilic attack. libretexts.org This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the chlorine atom at the C5 position is para to the nitro group, making it particularly susceptible to substitution by various nucleophiles. The general mechanism involves the addition of a nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and secondary or tertiary amines, respectively. The reaction conditions typically involve a polar aprotic solvent and may require elevated temperatures depending on the nucleophilicity of the attacking species.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | Aryl methyl ether |

| Sulfur | Sodium thiophenoxide (NaSPh) | Diaryl thioether |

This table is illustrative of typical SNAr reactions on nitro-activated chlorobenzenes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful alternative for modifying the chloro positions. nih.govnih.gov These reactions typically involve an oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Key cross-coupling reactions applicable to dichloronitrotoluene derivatives include:

Suzuki Coupling: Utilizes boronic acids or esters to form new C-C bonds. This is a versatile method tolerant of many functional groups.

Stille Coupling: Employs organostannanes as the coupling partner for C-C bond formation. libretexts.org

Buchwald-Hartwig Amination: A specialized method for forming C-N bonds by coupling aryl halides with primary or secondary amines in the presence of a strong base and specific phosphine (B1218219) ligands. libretexts.org

These reactions can be performed selectively on one of the chlorine atoms, often with the C5 chlorine being more reactive due to its electronic activation by the nitro group.

Strategies for Methyl Group Functionalization

The methyl group offers another handle for derivatization, although its functionalization can be more challenging due to the presence of other reactive sites on the ring. The primary strategies involve free-radical halogenation and oxidation.

Side-Chain Halogenation

Free-radical bromination of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. The resulting benzylic halide is a versatile intermediate that can be converted into alcohols, ethers, amines, and nitriles through nucleophilic substitution reactions.

Oxidation

The methyl group can be oxidized to various oxidation states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. The resulting benzoic acid derivative opens up further synthetic possibilities, including the formation of esters and amides. Milder oxidation conditions can potentially yield the corresponding benzaldehyde.

Transformations of the Nitro Group to Other Functionalities (e.g., Amino, Azido)

The nitro group is a key functional group that can be readily transformed into other nitrogen-containing moieties, most notably amines and azides.

Reduction to Amino Group

The reduction of the nitro group to a primary amine is one of the most fundamental transformations in aromatic chemistry. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the ring, turning a strongly deactivating group into a strongly activating, ortho, para-directing group. jove.com Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is generally clean and high-yielding.

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). libretexts.org

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or trichlorosilane (B8805176) (HSiCl₃) can also effect this transformation, sometimes with improved chemoselectivity. organic-chemistry.org

The resulting aniline (B41778) derivative is a crucial intermediate for the synthesis of various heterocyclic systems and for introducing further diversity through diazotization reactions.

Conversion to Azido (B1232118) Group

The nitro group can also be converted to an azido group. While direct displacement of the nitro group by an azide (B81097) ion is possible in highly activated systems, a more common and reliable route involves the transformation of the corresponding aniline derivative. tandfonline.com The aniline, prepared from the reduction of the nitro compound, can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid at low temperatures. Subsequent treatment of the diazonium salt with sodium azide yields the aryl azide.

Alternatively, some studies have shown that aryl azides can be oxidized to nitro compounds, suggesting the reversibility of this transformation under specific conditions. acs.orgresearchgate.net

Synthesis of Complex Polycyclic or Heterocyclic Structures Incorporating the Core

The derivatives of this compound, particularly the corresponding anilines, are valuable precursors for the synthesis of complex polycyclic and heterocyclic structures such as carbazoles and phenothiazines. These scaffolds are prevalent in materials science and medicinal chemistry. researchgate.netresearchgate.net

Carbazole (B46965) Synthesis

Carbazoles are tricyclic aromatic compounds consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. niscpr.res.in Syntheses often involve the formation of a biaryl system followed by a ring-closing reaction. Starting from the aniline derivative of this compound, a palladium-catalyzed Buchwald-Hartwig or Ullmann condensation with a suitable dihaloarene can form the key biarylamine intermediate. Subsequent intramolecular C-H activation or other cyclization strategies can then forge the carbazole skeleton. organic-chemistry.orgnih.gov

Phenothiazine (B1677639) Synthesis

Phenothiazines are another class of important tricyclic heterocycles, containing a central thiazine (B8601807) ring flanked by two benzene rings. Their synthesis can be achieved by reacting a suitably substituted diphenylamine (B1679370) derivative with sulfur. For instance, the aniline derived from this compound could be coupled with a substituted thiophenol, and the resulting diaryl sulfide (B99878) could then undergo intramolecular cyclization to form the phenothiazine core. nih.govjocpr.com

Table 2: Heterocyclic Scaffolds from Dichloronitrotoluene Derivatives

| Starting Derivative | Key Reaction Type | Target Heterocycle |

|---|---|---|

| 3,5-Dichloro-2-methylaniline | Palladium-catalyzed C-N coupling, Intramolecular C-H activation | Substituted Carbazole |

Structure-Reactivity Relationship Studies of Modified Compounds

The reactivity of derivatives of this compound is governed by a complex interplay of electronic and steric effects exerted by the substituents on the aromatic ring. numberanalytics.com

Electronic Effects